4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and phenyl groups in the compound can participate in substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce aminopyridazine compounds.
Scientific Research Applications
4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one
- 4-Amino-5-methyl-2-phenylpyridazin-3(2H)-one
- 4-Amino-5-ethyl-2-phenylpyridazin-3(2H)-one
Uniqueness
4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
923027-36-5 |
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Molecular Formula |
C18H26N4O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-amino-5-(dibutylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H26N4O/c1-3-5-12-21(13-6-4-2)16-14-20-22(18(23)17(16)19)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13,19H2,1-2H3 |
InChI Key |
PYMLGSIYWUSWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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